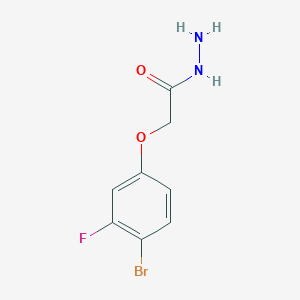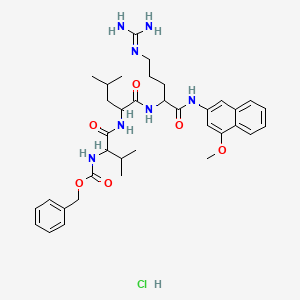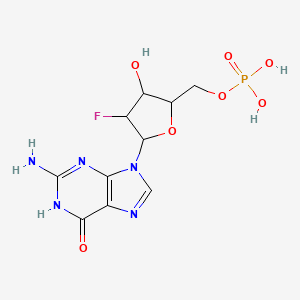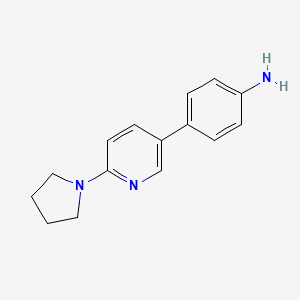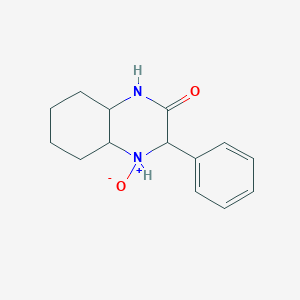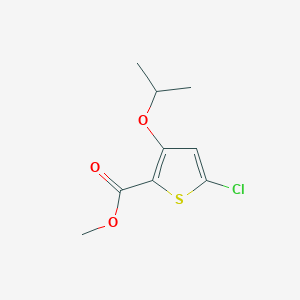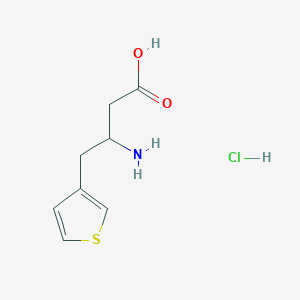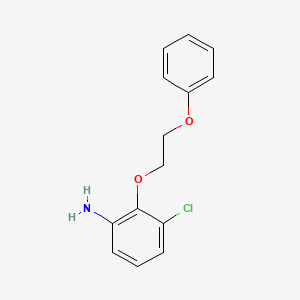
3-Chloro-2-(2-phenoxyethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(2-phenoxyethoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 It is a derivative of aniline, featuring a chloro group, a phenoxyethoxy group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-phenoxyethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-phenoxyethanol under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 3-chloroaniline with 2-phenoxyethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Catalytic Methods: Palladium-catalyzed amination reactions can also be employed, where the chloro group is replaced by the phenoxyethoxy group using a palladium catalyst and a suitable ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production.
化学反应分析
Types of Reactions
3-Chloro-2-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-2-(2-phenoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-2-(2-phenoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
3-(2-Phenoxyethoxy)aniline: Similar structure but lacks the chloro group.
4-(2-Phenoxyethoxy)aniline: Similar structure with the phenoxyethoxy group at a different position.
2-(2-Phenoxyethoxy)aniline: Similar structure with the phenoxyethoxy group at a different position.
Uniqueness
3-Chloro-2-(2-phenoxyethoxy)aniline is unique due to the presence of both the chloro and phenoxyethoxy groups, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, while the phenoxyethoxy group can enhance the compound’s solubility and membrane permeability.
属性
分子式 |
C14H14ClNO2 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC 名称 |
3-chloro-2-(2-phenoxyethoxy)aniline |
InChI |
InChI=1S/C14H14ClNO2/c15-12-7-4-8-13(16)14(12)18-10-9-17-11-5-2-1-3-6-11/h1-8H,9-10,16H2 |
InChI 键 |
HGCVGASAITYFOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


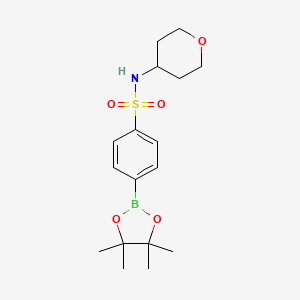
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)

